![molecular formula C19H15ClF3N3O2 B2575151 2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-18-1](/img/structure/B2575151.png)
2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several functional groups: a chlorophenyl group, an ethoxy group, a trifluoromethyl group, an anilino group, and a pyrazolone core .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced into molecules through various methods, such as treatment of carboxylic acids with sulfur tetrafluoride . Pyrazolones can be synthesized through cyclo-condensation processes .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group has the formula -CF3 . Pyrazolone is a five-membered heterocyclic compound with two nitrogen atoms .
Chemical Reactions Analysis
The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound . Pyrazolones can participate in various chemical reactions due to their aromatic nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .
科学的研究の応用
Heterocyclic Compound Synthesis
Research on related compounds emphasizes the role of heterocyclic chemistry in synthesizing diverse molecular structures. For example, studies on pyrazolines and chromones highlight their significance in generating various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds under mild conditions facilitates the creation of versatile dyes and other heterocyclic derivatives, pointing to a broad potential in materials science and organic synthesis (Gomaa & Ali, 2020).
Environmental Impact of Organochlorine Compounds
The environmental fate and impact of chlorophenols, a category to which the 4-chlorophenyl group pertains, have been extensively reviewed. These studies reveal moderate toxic effects on aquatic and mammalian life, with significant implications for water contamination and bioaccumulation. This information underscores the necessity for environmental risk assessments when dealing with organochlorine compounds (Krijgsheld & Gen, 1986).
Anticancer and Antibacterial Properties
Research into trifluoromethylpyrazoles, which share structural similarities with the compound , indicates promising anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile, suggesting that modifications to the compound's structure could enhance its medicinal potential (Kaur, Kumar, & Gupta, 2015).
Synthesis Techniques and Applications
The synthesis and application of structurally unique hexasubstituted pyrazolines demonstrate the versatility of these compounds in creating highly substituted derivatives. Such compounds are instrumental in synthesizing cyclopropanes and dioxolanes, revealing their utility in developing new materials and therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2/c1-2-28-17-16(11-24-14-5-3-4-12(10-14)19(21,22)23)18(27)26(25-17)15-8-6-13(20)7-9-15/h3-11,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQZDATXMSLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
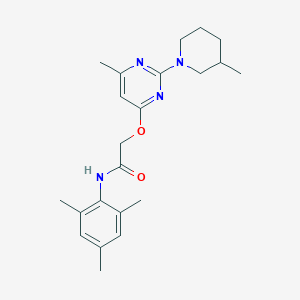
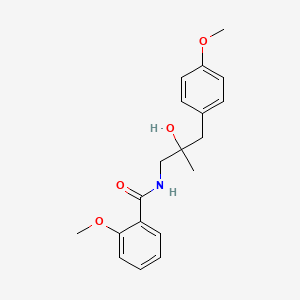
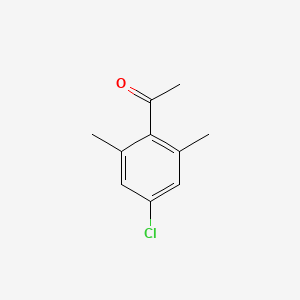

![4-[4-(2-methylbutyl)phenyl]benzoic Acid](/img/structure/B2575076.png)
![N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2575078.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2575081.png)
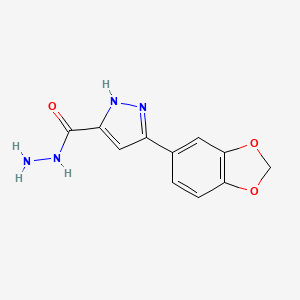
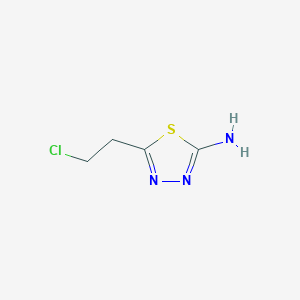
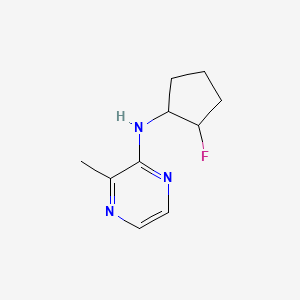

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2575091.png)